![molecular formula C17H18Cl2N8 B14317109 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- CAS No. 105949-65-3](/img/structure/B14317109.png)
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-bis[(4-chlorophenyl)azo]- is a complex organic compound characterized by its unique bicyclic structure and the presence of azo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- typically involves the reaction of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane with 4-chlorophenyl diazonium salts under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often in the presence of a catalyst to facilitate the formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the chlorine atoms
Applications De Recherche Scientifique
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism by which 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- exerts its effects involves the interaction of its azo groups with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include oxidative stress and disruption of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Similar in structure but contains nitroso groups instead of azo groups.
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitro-: Contains nitro groups, leading to different reactivity and applications
Uniqueness
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]- is unique due to its specific azo groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
105949-65-3 |
|---|---|
Formule moléculaire |
C17H18Cl2N8 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[7-[(4-chlorophenyl)diazenyl]-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl]diazene |
InChI |
InChI=1S/C17H18Cl2N8/c18-14-1-5-16(6-2-14)20-22-26-10-24-9-25(11-26)13-27(12-24)23-21-17-7-3-15(19)4-8-17/h1-8H,9-13H2 |
Clé InChI |
ZYYXLWWBIJRQEY-UHFFFAOYSA-N |
SMILES canonique |
C1N2CN(CN1CN(C2)N=NC3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

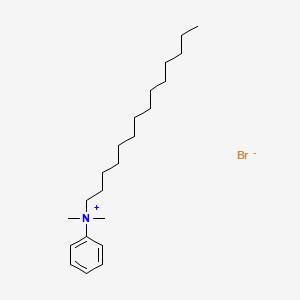
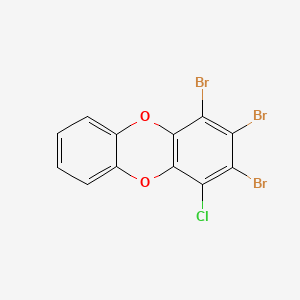
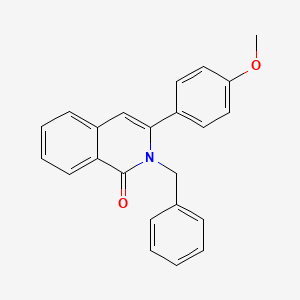
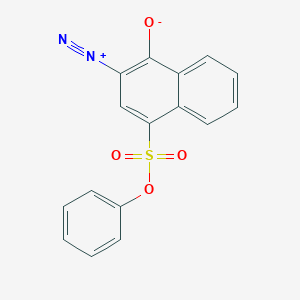
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
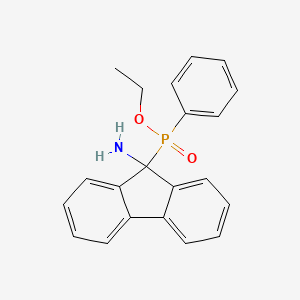
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
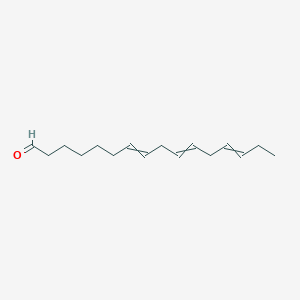
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
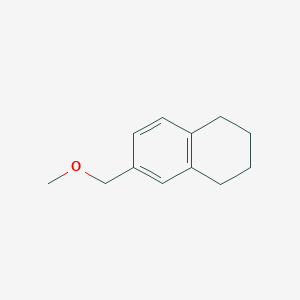
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
